N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide
Description
Molecular Structure: The compound features a 1,3-thiazole core substituted at position 4 with a phenyl group and at position 5 with a benzoyl moiety. The benzamide group at position 2 of the thiazole is further modified with a 4-[bis(2-methoxyethyl)sulfamoyl] substituent on the benzene ring (Fig. 1).
Synthesis: While direct synthesis details are absent in the provided evidence, analogous routes from related compounds suggest a multi-step process involving:
Formation of the thiazole ring via cyclization of thiourea derivatives or Hantzsch thiazole synthesis.
Introduction of the sulfamoyl group via sulfonation and subsequent substitution with bis(2-methoxyethyl)amine.
Benzoylation at position 5 of the thiazole using benzoyl chloride or similar reagents .
Properties
IUPAC Name |
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O6S2/c1-37-19-17-32(18-20-38-2)40(35,36)24-15-13-23(14-16-24)28(34)31-29-30-25(21-9-5-3-6-10-21)27(39-29)26(33)22-11-7-4-8-12-22/h3-16H,17-20H2,1-2H3,(H,30,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJMAZISYMTRMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a unique thiazole ring and sulfamoyl group, which may contribute to its interactions with various biological targets. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, drawing from diverse research studies.
The chemical structure of this compound can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C29H29N3O6S2 |
| Molecular Weight | 579.69 g/mol |
| CAS Number | 330677-00-4 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, beginning with the formation of the thiazole ring followed by the introduction of various functional groups. Specific reagents and catalysts are employed to ensure high yields and purity. The final product can be characterized using spectroscopic methods such as NMR and IR spectroscopy to confirm the presence of key functional groups.
Antimicrobial Activity
Research indicates that derivatives related to this compound exhibit significant antimicrobial properties. For instance, studies have shown that thiazole derivatives possess antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The antimicrobial efficacy is often evaluated using methods like the cup plate method at varying concentrations.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Pathogen | Activity (µg/mL) |
|---|---|---|
| N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl) | E. coli | 1 |
| N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl) | S. aureus | 1 |
| Related Thiazole Derivative | Aspergillus niger | 1 |
| Related Thiazole Derivative | Apergillus oryzae | 1 |
Anticancer Activity
Recent studies have investigated the anticancer potential of this compound and its derivatives. The thiazole moiety is known for its ability to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro assays demonstrate that compounds containing the thiazole structure can effectively target cancer cell lines.
Case Study: Anticancer Efficacy
In a study focused on novel benzothiazole derivatives, compounds similar to this compound were evaluated for their ability to inhibit cancer cell growth. Results indicated significant cytotoxic effects against human cancer cell lines with IC50 values in the low micromolar range.
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. The thiazole ring and benzamide group facilitate binding to enzymes or receptors involved in critical signaling pathways. This binding can modulate enzymatic activity or receptor function, leading to various biological effects including:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for microbial survival or cancer cell proliferation.
- Receptor Binding : Interaction with cellular receptors can alter downstream signaling pathways related to cell growth and apoptosis.
- Enhanced Solubility : The sulfamoyl group potentially improves the compound's solubility and bioavailability, enhancing its therapeutic potential.
Comparison with Similar Compounds
Key Features :
- Bis(2-methoxyethyl)sulfamoyl : Enhances solubility and metabolic stability compared to simpler sulfonamides.
- Benzoyl-thiazole core : May confer π-π stacking interactions with biological targets, similar to antifungal 1,3,4-oxadiazoles .
Structural Analogues with Thiazole Cores
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The benzoyl group (target compound) and nitro group () may influence electronic distribution, affecting binding to enzymatic targets.
- Solubility : The bis(2-methoxyethyl)sulfamoyl group in the target compound likely improves aqueous solubility compared to trifluoromethyl or simple sulfonamides .
Heterocyclic Analogues with Different Cores
Key Observations :
- Core Heterocycle : Thiazoles (target compound) and oxadiazoles (LMM5) exhibit distinct electronic profiles. Thiazoles, with a sulfur atom, may engage in stronger hydrophobic interactions compared to nitrogen-rich oxadiazoles .
- Biological Activity : Antifungal activity in LMM5 and imidazole derivatives () suggests the target compound’s thiazole-benzoyl structure could similarly target fungal thioredoxin reductase or cytochrome P450 enzymes .
Sulfamoyl Group Variations
Key Observations :
Tables and Figures
- Fig. 1 : Structure of the target compound with atom numbering (generated using ORTEP-3 ).
- Table 1 : Comparison of thiazole derivatives (see Section 2.1).
References SHELX refinement tools; Antifungal oxadiazoles; Triazole synthesis; Thiazole derivatives; Imidazole bioactivity; Nitro-thiazole structure.
Q & A
Q. What are the recommended synthetic routes for N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide, and what key reaction conditions should be optimized?
- Methodological Answer : The compound can be synthesized via a multi-step route involving: (i) Condensation reactions : Reacting 5-benzoyl-4-phenyl-1,3-thiazol-2-amine with 4-[bis(2-methoxyethyl)sulfamoyl]benzoyl chloride in pyridine to form the amide bond. Pyridine acts as both a solvent and acid scavenger . (ii) Cyclization : Use phosphorus oxychloride (POCl₃) to facilitate heterocycle formation, with reaction monitoring via TLC for intermediate validation . (iii) Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane) is critical for isolating the final product. Optimize solvent ratios to improve yield .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the compound's structure?
- Methodological Answer :
- X-ray crystallography : Resolves hydrogen-bonding networks (e.g., N–H···N interactions) and confirms molecular packing .
- Vibrational spectroscopy (IR) : Identifies functional groups like sulfamoyl (–SO₂–) and benzoyl (C=O) stretches .
- NMR : Use ¹H/¹³C NMR in deuterated DMSO to assign aromatic protons and confirm substituent positions .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Q. What safety precautions are necessary when handling intermediates during synthesis?
- Methodological Answer :
- Hazardous reagents : Use fume hoods for volatile solvents (e.g., pyridine) and chlorinating agents (e.g., POCl₃). TCICA (trichloroisocyanuric acid) requires strict moisture control to avoid decomposition .
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- First aid : For skin contact, wash immediately with soap/water; for inhalation, move to fresh air and seek medical attention .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound's interaction with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate the sulfamoyl group’s electron-withdrawing effects to predict metabolic stability and lipophilicity .
- Molecular docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., pyruvate:ferredoxin oxidoreductase (PFOR)), leveraging crystallographic data from analogous thiazole derivatives .
- MD simulations : Assess binding stability under physiological conditions (e.g., 100 ns simulations in explicit solvent) .
Q. What strategies resolve contradictions in bioactivity data across different assay conditions?
- Methodological Answer :
- Orthogonal assays : Validate enzyme inhibition results using both fluorometric and colorimetric assays to rule out interference from assay-specific artifacts .
- pH optimization : Test activity across pH 6.0–8.0 to account for protonation state changes in the sulfamoyl group .
- Theoretical frameworks : Re-evaluate assumptions about target engagement using kinetic models (e.g., Koshland-Némethy-Filmer theory) .
Q. How does the sulfamoyl group's electronic configuration influence the compound's pharmacokinetic properties?
- Methodological Answer :
- Electronic effects : The –SO₂– group’s electron-withdrawing nature enhances metabolic stability by reducing cytochrome P450-mediated oxidation. Use Hammett constants (σ ≈ 0.6) to correlate substituent effects with clearance rates .
- Solubility : The bis(2-methoxyethyl) substituent increases hydrophilicity. Measure logP via shake-flask experiments and compare with computational predictions (e.g., XLogP3) .
- Permeability : Conduct Caco-2 cell assays to assess intestinal absorption, correlating results with molecular polar surface area (PSA < 90 Ų preferred) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
